Dach-acetato-pt
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H22Cl2N2O4Pt |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-cyclohexane-1,2-diamine;dichloroplatinum |
InChI |
InChI=1S/C6H14N2.2C2H4O2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;2*1-2(3)4;;;/h5-6H,1-4,7-8H2;2*1H3,(H,3,4);2*1H;/q;;;;;+2/p-2/t5-,6-;;;;;/m1...../s1 |
InChI Key |
PDGBAKPNJMPKHQ-RQDPQJJXSA-L |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1CC[C@H]([C@@H](C1)N)N.Cl[Pt]Cl |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(C(C1)N)N.Cl[Pt]Cl |
Synonyms |
(1R,2R-diaminocyclohexane)(trans-diacetato)(dichloro)platinum(IV) (diaminocyclohexane)(diacetato)(dichloro)platinum (Pt(IV)(1,2-diaminocyclohexane)(acetate)2Cl2) DACH-acetato-Pt DAP platinum cpd |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Dach Acetato Pt and Analogous Platinum Iv Complexes
General Synthetic Pathways to Diamine Platinum(IV) Compounds
The creation of diamine platinum(IV) compounds, a class to which DACH-acetato-Pt belongs, typically begins with a stable platinum(II) precursor. The subsequent oxidation and ligand functionalization are key steps in arriving at the desired octahedral Pt(IV) complex.
Oxidative Addition Reactions from Platinum(II) Precursors
A prevalent and fundamental method for synthesizing platinum(IV) complexes is through the two-electron oxidation of a corresponding platinum(II) precursor. nih.gov This process elevates the oxidation state of the platinum center from +2 to +4 and expands its coordination number from four to six, resulting in an octahedral geometry. The choice of oxidizing agent is critical as it directly influences the nature of the axial ligands introduced onto the platinum(IV) product.
Commonly employed oxidizing agents include hydrogen peroxide (H₂O₂) and chlorine (Cl₂). nih.gov The reaction with hydrogen peroxide, typically conducted in water, yields trans-dihydroxo platinum(IV) complexes. nih.govresearchgate.net For instance, the oxidation of a Pt(II) complex like cisplatin (B142131) with an excess of H₂O₂ at elevated temperatures produces cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂]. nih.gov This dihydroxo intermediate is a versatile starting material for further derivatization. nih.gov
Alternatively, oxidation with chlorine gas or reagents like iodobenzene (B50100) dichloride (PhICl₂) introduces two chloride ligands in the axial positions. nih.govmdpi.com This method is effective but can sometimes lead to the displacement of equatorial ligands, especially carboxylates, in certain diamine dicarboxylato platinum(II) complexes. nih.gov The stereochemistry of the equatorial ligands from the platinum(II) starting material is generally retained during the oxidative addition process. nih.gov
A general representation of this oxidative addition is the conversion of a square planar Pt(II) complex to an octahedral Pt(IV) complex, as illustrated by the oxidation of a generic [Pt(diamine)(dicarboxylate)] complex.
Ligand Exchange and Electrophilic Substitution at the Platinum Center
Once the platinum(IV) core is formed, particularly as a dihydroxo or dichloro species, subsequent modifications can be achieved through ligand exchange or electrophilic substitution reactions. These reactions primarily target the axial positions, allowing for the introduction of various functional groups.
The dihydroxo platinum(IV) complexes are particularly useful intermediates for synthesizing dicarboxylato complexes. nih.gov These reactions are often carried out by treating the dihydroxo species with carboxylic anhydrides or acyl chlorides in an appropriate solvent. nih.govmdpi.com For example, the reaction of a trans-[Pt(DACH)(oxalate)(OH)₂] complex with an excess of a carboxylic acid in the presence of a coupling reagent like O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can yield the corresponding trans-dicarboxylato complex. nih.gov
Electrophilic substitution is another key strategy. For instance, the tris(carboxylato)hydroxoplatinum(IV) complexes can react with various carboxylic anhydrides to yield mixed tetrakis(carboxylato)platinum(IV) complexes. nih.govacs.org This method allows for precise control over the lipophilicity and other properties of the final molecule by varying the nature of the introduced carboxylate ligand. nih.gov
Synthesis of Mixed Carboxylato-Platinum(IV) Complexes
The ability to introduce different carboxylate ligands into a single platinum(IV) complex, creating mixed carboxylato species, offers a powerful tool for modulating the compound's properties.
Acetylation and Other Carboxylation Reactions
Acetylation is a specific and widely used carboxylation reaction. It is typically achieved by reacting a dihydroxo platinum(IV) complex with acetic anhydride (B1165640). researchgate.netmdpi.com This reaction effectively replaces the axial hydroxyl groups with acetate (B1210297) ligands. The process is often carried out at elevated temperatures to ensure complete conversion. mdpi.com
Beyond acetylation, other carboxylation reactions are employed to introduce a variety of carboxylate ligands. The use of different carboxylic anhydrides or acyl chlorides allows for the synthesis of a diverse range of complexes. nih.govnih.gov For instance, reacting a dihydroxo platinum(IV) intermediate with succinic anhydride can introduce succinato ligands. nih.gov
| Starting Complex | Reagent | Product | Reference |
|---|---|---|---|
| cis,trans,cis-[Pt(OXA)(OH)₂(DACHEX)] | Acetic Anhydride (Ac₂O) | cis,trans,cis-[Pt(OXA)(AcO)₂(DACHEX)] | mdpi.com |
| DACH-Pt(IV)-trans(OH)₂Y | Acetic Anhydride | DACH-Pt(IV)-trans(acetato)₂Y | tandfonline.com |
Introduction of Diverse Axial Carboxylate Ligands
To further tailor the properties of platinum(IV) complexes, a wide array of carboxylate ligands beyond acetate can be introduced. This diversification is crucial for optimizing factors like lipophilicity, which can influence cellular uptake and biological activity. acs.org
The synthesis of these diverse complexes often follows the established route of reacting a dihydroxo platinum(IV) precursor with the corresponding carboxylic anhydride or acyl chloride. nih.govacs.org This approach has been successfully used to incorporate ligands such as trifluoroacetato, propionato, valerato, pivalato, and benzoato. mdpi.comnih.gov For example, reacting cis,trans,cis-[Pt(OXA)(OH)₂(DACHEX)] with benzoyl chloride in the presence of pyridine (B92270) yields the corresponding bis-benzoate derivative. mdpi.com The synthesis of tetrakis(carboxylato)platinum(IV) complexes with varying alkyl chain lengths in the carboxylate ligands has also been reported, demonstrating the versatility of this method. acs.org
| Starting Complex | Reagent | Introduced Ligand | Product Example | Reference |
|---|---|---|---|---|
| [Pt(IV)(dach)L₃OH] | Trifluoroacetic Anhydride | Trifluoroacetato | [Pt(IV)(dach)L₂(trifluoroacetato)₂] | nih.gov |
| [Pt(IV)(dach)L₃OH] | Valeric Anhydride | Valerato | [Pt(IV)(dach)L₃(valerato)] | nih.gov |
| [Pt(IV)(dach)L₃OH] | Pivalic Anhydride | Pivalato | [Pt(IV)(dach)L₃(pivalato)] | nih.gov |
| cis,trans,cis-[Pt(OXA)(OH)₂(DACHEX)] | Benzoyl Chloride | Benzoato | cis,trans,cis-[Pt(OXA)(BzO)₂(DACHEX)] | mdpi.com |
| [Pt(OH)₄(dach)] | Propionic Anhydride | Propionato | [Pt(O₂CC₂H₅)₄(dach)] | acs.org |
Chiral Synthesis and Stereoselective Preparation of this compound Isomers
The 1,2-diaminocyclohexane (DACH) ligand is chiral and can exist as three isomers: the enantiomeric pair (trans-R,R- and trans-S,S-) and the achiral cis-isomer. tandfonline.comnih.gov This inherent chirality in the DACH ligand necessitates stereoselective synthetic methods to obtain specific isomers of this compound, as different isomers can exhibit distinct biological activities. nih.gov
The stereoselective preparation of this compound isomers typically begins with the synthesis of the corresponding platinum(II) precursor using a specific isomer of the DACH ligand. tandfonline.com For example, to synthesize a trans-R,R-DACH platinum complex, one would start with the trans-R,R-1,2-diaminocyclohexane ligand.
The general synthetic sequence involves:
Preparation of the DACH-dihaloplatinum(II) or DACH-dicarboxylatoplatinum(II) complex using the desired DACH isomer. tandfonline.com
Oxidation of the platinum(II) complex with hydrogen peroxide to form the corresponding DACH-Pt(IV)-trans-(OH)₂Y intermediate. tandfonline.com
Replacement of the axial hydroxo groups with acetate ligands, typically by reaction with acetic anhydride. tandfonline.com
This strategy has been employed to synthesize a series of isomeric DACH-Pt(IV) complexes, including those with acetato axial ligands. tandfonline.comtandfonline.com The use of chiral catalysts and reagents in synthetic organic chemistry provides a framework for achieving high stereoselectivity in the formation of chiral centers. savemyexams.comuwindsor.ca While not explicitly detailed for this compound in the provided context, these principles of asymmetric synthesis, where a chiral influence directs the formation of one stereoisomer over others, are fundamental to preparing enantiomerically pure final products. msu.edu
Rational Design Principles for Ligand Modification and Core Structure Variation
The development of effective platinum(IV) anticancer agents, including analogs of this compound, is guided by rational design principles aimed at optimizing their pharmacological properties. researchgate.net This involves the strategic modification of ligands and variations in the core structure to enhance efficacy, overcome resistance, and minimize side effects. researchgate.netrsc.org The octahedral geometry of platinum(IV) complexes offers two additional coordination sites compared to the square-planar platinum(II) drugs, providing ample opportunities for derivatization. researchgate.net
A key principle in the rational design of these complexes is the modulation of their physicochemical properties, such as lipophilicity, solubility, and reduction potential, through the careful selection of axial and equatorial ligands. researchgate.netnih.gov The kinetic inertness of the d⁶ octahedral platinum(IV) center makes these complexes less susceptible to premature reactions with biomolecules before reaching their intended cellular targets. researchgate.netsrce.hr The activation of these prodrugs occurs via intracellular reduction to the active platinum(II) species, a process that is critically influenced by the nature of the attached ligands. researchgate.netrsc.org
Ligand Modification Strategies
The modification of ligands attached to the platinum core is a central strategy in the rational design of novel DACH-Pt analogs. These modifications can be broadly categorized into alterations of the non-leaving group ligands (the DACH moiety), the leaving groups (equatorial ligands), and the axial ligands.
Non-Leaving Group Ligands (The DACH Moiety)
The 1,2-diaminocyclohexane (DACH) ligand is a "non-leaving group" as it remains coordinated to the platinum center in the final active drug-DNA adduct. nih.gov The stereochemistry of the DACH ligand has been shown to be a critical determinant of the biological activity of the resulting platinum complexes. nih.gov Specifically, the trans-1R,2R-DACH isomer has been found to be generally superior in terms of antitumor activity. nih.gov Modifications to the DACH ring itself are less common but represent a potential avenue for altering the complex's interaction with DNA and cellular repair machinery. nih.gov
Leaving Groups (Equatorial Ligands)
The equatorial ligands, often referred to as "leaving groups," are displaced upon binding of the activated platinum(II) complex to DNA. The nature of these ligands can significantly influence the reactivity and biological properties of the complex. nih.gov For instance, the substitution of chloride ligands with chelating dicarboxylate ligands, such as in carboplatin (B1684641), can alter the drug's reactivity and toxicity profile. nih.gov In the context of DACH-Pt complexes, various dicarboxylate ligands like 1,1-cyclobutanedicarboxylato (CBDCA), tartronato, and methylmalonato have been explored to modulate the antitumor activities of the parent compound. nih.govtandfonline.com
Axial Ligands
The two axial ligands in platinum(IV) complexes are released upon reduction to the active platinum(II) form and provide the most versatile platform for derivatization. researchgate.netnih.gov The choice of axial ligands directly impacts key pharmacological parameters:
Reduction Potential: The ease of reduction of the Pt(IV) complex to its active Pt(II) form is heavily dependent on the nature of the axial ligands. The general order of ease of reduction is Cl > OAc > OH. rsc.org This allows for the fine-tuning of the activation rate of the prodrug within the cellular environment. rsc.org For example, complexes with axial chloride ligands, like ormaplatin, are reduced more readily than those with hydroxo ligands, such as iproplatin. rsc.org
Bioactive Conjugation: A powerful strategy involves attaching biologically active molecules to the axial positions. researchgate.net These "bioactive" ligands can be released along with the platinum(II) drug upon reduction, potentially leading to synergistic effects. Examples include conjugating molecules that can target specific cellular components, like mitochondria, or molecules that can modulate biological pathways to overcome drug resistance. researchgate.netrsc.org
Core Structure Variation
Beyond ligand modification, variations in the core platinum structure itself have been explored. This includes the development of multinuclear platinum complexes. For example, a dinuclear platinum(II) complex, di-μ-sulfoacetato-bis[(1R,2R)-1,2-diaminocyclohexane]platinum(II), has been synthesized and shown to possess significant antitumor activity. oup.comoup.com This suggests that altering the nuclearity of the platinum complex can lead to novel structures with potentially different mechanisms of action and biological profiles.
Structure-Activity Relationships and Predictive Modeling
A fundamental aspect of rational design is the establishment of structure-activity relationships (SAR). By systematically varying ligands and observing the effects on antitumor activity, researchers can deduce which structural features are crucial for efficacy. For example, studies have demonstrated a profound and sometimes unpredictable effect of both axial and equatorial ligands on the antitumor activities of R,R-DACH-Pt(IV) complexes. nih.gov
Computational methods and molecular modeling are increasingly employed in the rational design process. wikipedia.org These techniques can help predict the binding affinity of a designed ligand to its biological target, identify potential binding sites, and estimate the physicochemical properties of new complexes before their synthesis. wikipedia.org This computer-aided drug design approach can streamline the discovery process by prioritizing the synthesis of the most promising candidates.
Interactive Data Table: Ligand Modifications and Their Effects
The following table summarizes the impact of different ligand modifications on the properties of this compound and analogous platinum(IV) complexes based on research findings.
| Ligand Type | Modification Example | Effect on Complex Properties | Research Finding Reference |
| Axial Ligand | Chloro (Cl) | Increases the rate of reduction to active Pt(II) form. | nih.govrsc.org |
| Axial Ligand | Hydroxo (OH) | Decreases the rate of reduction, imparting resistance to reducing agents. | rsc.org |
| Axial Ligand | Acetato (OAc) | Intermediate rate of reduction compared to Chloro and Hydroxo. | nih.govrsc.org |
| Equatorial Ligand | 1,1-cyclobutanedicarboxylato (CBDCA) | Modulates antitumor activity, effectiveness can depend on the axial ligand. | nih.gov |
| Equatorial Ligand | Tartronato | Can enhance antitumor activity in combination with certain axial ligands. | nih.gov |
| Equatorial Ligand | Methylmalonato | Influences antitumor activity, with effectiveness varying based on the axial ligand. | nih.gov |
| Non-Leaving Group | trans-1R,2R-DACH | Generally considered the superior stereoisomer for antitumor activity. | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for Platinum Iv Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of diamagnetic platinum(IV) complexes in solution. By analyzing the spectra of various active nuclei, a detailed picture of the molecular framework can be constructed.
¹H NMR spectroscopy provides valuable information about the hydrogen atoms within the molecule, allowing for the characterization of the organic ligands, such as the DACH and acetate (B1210297) groups.
In a related platinum(IV) complex containing acetate ligands, the methyl protons of the acetate groups are observed as a singlet in the ¹H NMR spectrum. For a similar compound, this peak was reported at 1.95 ppm rsc.org. The protons of the DACH ligand typically exhibit more complex splitting patterns due to their diastereotopic nature within the chiral environment of the complex. The aminic protons of the DACH ligand in similar platinum(IV) complexes are often observed as broad signals due to coupling with the ¹⁹⁵Pt nucleus and nitrogen quadrupole effects nih.gov. For instance, in cis,trans,cis-[PtCl₂(OH)₂(cis-1,4-DACH)], the NH₂ protons appear at 6.33 ppm in DMSO-d₆ google.com. The methine and methylene (B1212753) protons of the cyclohexane (B81311) ring of the DACH ligand are typically found in the upfield region of the spectrum, often as overlapping multiplets acs.org.
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Dach-acetato-pt and Related Complexes
| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |
| Acetate (CH₃) | ~1.95 rsc.org | Singlet |
| DACH (NH₂) | ~6.3-7.9 google.com | Broad Singlet |
| DACH (CH) | ~2.9-3.2 google.com | Multiplet |
| DACH (CH₂) | ~1.4-2.3 google.com | Multiplet |
Note: Data is based on closely related DACH-Pt(IV) complexes as specific data for this compound is not fully available.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the complex. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
For this compound, distinct signals are expected for the carbonyl and methyl carbons of the acetate ligands, as well as for the methine and methylene carbons of the DACH ligand. In a related complex, trans-[Pt(DACH)(OX)(IPA)(DCA)], the carbons of the DACH ligand were observed at δ = 61.6, 61.1, 31.2, 24.02, and 23.9 ppm in DMSO-d₆ acs.org. The carbonyl carbon of the acetate ligand is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm, while the methyl carbon appears much further upfield acs.org.
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in this compound and Related Complexes
| Carbon Type | Representative Chemical Shift (δ, ppm) |
| Acetate (C=O) | ~170-180 acs.org |
| Acetate (CH₃) | ~21-25 |
| DACH (CH) | ~60-65 acs.org |
| DACH (CH₂) | ~23-32 acs.org |
Note: Data is based on closely related DACH-Pt(IV) complexes as specific data for this compound is not fully available.
For platinum(IV) complexes, the chemical shifts are found in a distinct region compared to platinum(II) or platinum(0) complexes. The coordination sphere of this compound is PtN₂O₂Cl₂, and complexes with this environment exhibit characteristic ¹⁹⁵Pt chemical shifts. For instance, a series of trans-dichloroplatinum(IV) complexes with a PtN₂O₂Cl₂ system showed ¹⁹⁵Pt NMR signals in the range of +578 to +659 ppm (relative to Na₂PtCl₆) mdpi.com. Another related complex, cis,trans,cis-[PtCl₂(OH)₂(cis-1,4-DACH)], has a reported ¹⁹⁵Pt chemical shift of +964.6 ppm in DMSO-d₆ google.com. The specific chemical shift for this compound, as reported by Shamsuddin et al. (1998), is a key identifier for this compound nih.gov.
The analysis of ¹⁹⁵Pt chemical shifts can also provide insights into ligand effects. The substitution of ligands in the coordination sphere leads to significant changes in the chemical shift, which can be used to monitor reactions and confirm the identity of products nih.gov.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes, as it often allows for the observation of the intact molecular ion. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion, [M]⁺, or adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ acs.org.
The isotopic distribution pattern of the molecular ion peak is a key feature in the mass spectrum of platinum complexes. Platinum has a characteristic isotopic signature due to the presence of several naturally occurring isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, and ¹⁹⁸Pt), which results in a unique and recognizable pattern of peaks in the mass spectrum. This isotopic pattern serves as a definitive confirmation of the presence of platinum in the molecule acs.org.
Fragmentation analysis in ESI-MS/MS experiments can provide further structural information. The sequential loss of ligands, such as the acetate or chloride groups, from the molecular ion can be observed, providing evidence for the composition of the coordination sphere acs.org.
Vibrational Spectroscopy for Functional Group Identification and Coordination Modes
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to gain insights into the coordination modes of the ligands.
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the DACH ligand typically appear in the region of 3100-3300 cm⁻¹. The coordination of the amine groups to the platinum center influences the position of these bands.
The acetate ligands give rise to strong carbonyl (C=O) stretching vibrations. The position of this band is indicative of the coordination mode of the carboxylate group. For unidentate coordination, as in this compound, the asymmetric and symmetric stretching vibrations of the COO⁻ group are observed. In similar complexes, the C=O stretch is found in the range of 1600-1680 cm⁻¹ mdpi.com.
The far-infrared region of the spectrum is particularly informative for identifying metal-ligand vibrations. The Pt-Cl stretching vibrations in related platinum(IV) complexes are typically observed in the range of 345-355 cm⁻¹ mdpi.com.
Table 3: Key IR Vibrational Frequencies for this compound and Related Complexes
| Functional Group | Vibrational Mode | Representative Frequency (cm⁻¹) |
| Amine (N-H) | Stretching | 3100 - 3300 |
| Carbonyl (C=O) | Stretching | 1600 - 1680 mdpi.com |
| Platinum-Chloride (Pt-Cl) | Stretching | 345 - 355 mdpi.com |
Note: Data is based on closely related DACH-Pt(IV) complexes as specific data for this compound is not fully available.
Coordination Chemistry and Reaction Dynamics of Dach Acetato Pt
Hydrolytic Pathways and Aquation Equilibria of Coordinated Ligands
Formation of Hydroxo and Aqua Species
Platinum(IV) complexes containing DACH and acetato ligands can undergo hydrolysis, where ligands in the coordination sphere are replaced by water molecules, which can then deprotonate to form hydroxo species. For instance, the hydrolysis of related Pt(IV) complexes has been shown to occur via the direct attack of water on the platinum core, leading to the formation of hydroxido species. d-nb.info This process can be influenced by pH; for example, stirring a Pt(IV)-oxalate complex in an aqueous solution at pH 9 leads to the release of the oxalate (B1200264) ligand and the formation of a dihydroxido species. researchgate.net A similar principle applies to acetato-containing complexes.
Furthermore, dihydroxo-platinum(IV) complexes are stable, isolable compounds and often serve as versatile synthetic precursors. acs.org The synthesis of various Pt(IV) complexes, such as those with axial chloro ligands, frequently starts from the corresponding trans-dihydroxo-platinum(IV) intermediate. acs.org These dihydroxo compounds are characterized by specific spectroscopic signatures, such as PtO-H stretching bands in the infrared (IR) spectrum around 3470–3550 cm⁻¹ and Pt-O stretches between 540 and 570 cm⁻¹. acs.org The intermediate complex [Pt(OH)4(dach)] has been identified and shows characteristic PtO-H and Pt-O stretching bands at 3500 cm⁻¹ and 540 cm⁻¹, respectively, which disappear upon carboxylation. acs.org
The hydroxo ligands in these complexes can be protonated in acidic conditions to form aqua ligands. The resulting aqua species are generally more labile and thus better leaving groups, facilitating subsequent reactions. d-nb.infonih.gov For example, the treatment of a trans-dihydroxoplatinum(IV) complex with hydrochloric acid readily converts it to the corresponding trans-dichloro complex, demonstrating the acid-driven conversion of hydroxo to aqua ligands, followed by substitution. acs.org
In the case of platinum(II) complexes, the aquation of precursor compounds (e.g., dichloro complexes) is a well-established pathway to forming aqua species. nih.gov The resulting diaqua complexes, such as [Pt(DACH)(H₂O)₂]²⁺, are electrophilic species that readily react with various nucleophiles. nih.gov The equilibrium between the hydroxo and aqua forms is pH-dependent and central to the reactivity of the complex. d-nb.info
Acid-Base Properties of Ligands and Coordination Sphere Acidity
The acid-base properties of the ligands and the resulting acidity of the entire coordination sphere are fundamental to the chemical behavior of DACH-acetato-Pt complexes in solution. The acidity of coordinated water molecules (aqua ligands) is a key parameter, as it dictates the predominant species at a given pH and influences the complex's reactivity.
The acidity of an aqua ligand is significantly increased upon coordination to a platinum center compared to free water. This is due to the polarization of the O-H bond by the positively charged metal ion, which acts as a Lewis acid. theses.cz The pKa values of coordinated water molecules in Pt(II) aqua complexes are influenced by the nature of the other ligands in the coordination sphere. rsc.orgrsc.org Electron-donating ligands tend to increase the electron density on the platinum center, which in turn reduces the acidity of the coordinated water, resulting in higher pKa values. rsc.org
For diaqua-platinum(II) complexes, there are two successive deprotonation steps, each with a corresponding pKa value.
Studies on various platinum complexes provide insight into the expected acidity of DACH-containing species. For comparison, the pKa values for the diaqua complex of cisplatin (B142131) and [Pt(en)(H₂O)₂]²⁺ (where 'en' is ethylenediamine, structurally similar to DACH) are well-documented.
| Complex | pKa₁ | pKa₂ |
| cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | 5.6 | 7.4 |
| [Pt(en)(H₂O)₂]²⁺ | 5.8 | 7.6 |
| [Pt(DACH)(H₂O)₂]²⁺ | ~5.9 | ~7.7 |
| Table 1: Comparative pKa values for selected Pt(II)-diaqua complexes. Data for cisplatin and en complexes are from reference sources, while DACH values are estimated based on trends. rsc.orgresearchgate.net |
The basicity of the amine ligands on the DACH backbone influences the electronic properties of the platinum center. A linear free-energy relationship has been observed in some platinum(II) complexes, where the pKa of a coordinated ligand is proportional to the pKa of the non-leaving amine ligands. rsc.org This suggests that the inherent basicity of the DACH ligand directly modulates the acidity of the aqua ligands.
In Pt(IV) complexes, the higher positive charge and different electronic structure of the metal center generally lead to a greater acidifying effect on coordinated water molecules compared to Pt(II) analogues. The pKa values for aqua ligands on Pt(IV) centers are consequently lower. For example, a Pt(IV) complex derived from oxaliplatin (B1677828) was found to have a pKa value of 3.5 for the deprotonation of a coordinated aqua ligand, which is significantly more acidic than its Pt(II) counterparts. d-nb.info This increased acidity means that at physiological pH (around 7.4), the hydroxido form is the predominant species for such Pt(IV) aqua complexes, which can hinder reverse reactions that require an aqua leaving group. d-nb.info
Mechanistic Investigations of Chemical and Biochemical Transformations of Dach Acetato Pt
Intermolecular Interactions with Key Biological Macromolecules (Focus on Chemical Binding)
Binding to Sulfur-Containing Biomolecules (e.g., Methionine, Cysteine)
The interaction of DACH-acetato-Pt, a platinum(IV) complex also known as satraplatin (B1681480), with endogenous sulfur-containing biomolecules is a critical aspect of its mechanism of action and metabolism. These interactions can lead to the reduction of the inert Pt(IV) center to the active cytotoxic Pt(II) species, but can also represent a pathway for detoxification. researchgate.netmuni.czcore.ac.uk The primary sulfur-containing biomolecules involved in these reactions are the amino acids cysteine and methionine, as well as the tripeptide glutathione (B108866) (GSH). researchgate.netmuni.cz
The reactivity of Pt(IV) complexes, including those with a diaminocyclohexane (DACH) ligand, towards these sulfur-donor molecules is influenced by several factors, including the nature of the other ligands attached to the platinum center and the specific biomolecule involved. researchgate.netacs.org For instance, Pt(IV) complexes with acetate (B1210297) ligands generally exhibit slower reduction rates. researchgate.net Kinetic studies have established a general reactivity order for the reduction of Pt(IV) complexes by these biomolecules as: Glutathione > L-Cysteine > L-Methionine. researchgate.netresearchgate.net
Specifically for satraplatin, research has shown that it is relatively stable in the presence of glutathione, reacting at a significantly lower rate compared to its primary metabolite, JM118 (the corresponding Pt(II) species), and cisplatin (B142131). researchgate.net Despite this relative stability, glutathione can play a role in the activation of satraplatin, facilitating its subsequent reaction with DNA. researchgate.net The reduction of Pt(IV) complexes by thiol-containing molecules like cysteine and glutathione typically proceeds via an inner-sphere mechanism, involving a direct attack on a ligand, or an outer-sphere electron transfer. researchgate.netacs.orgrsc.org In contrast, the interaction with the thioether group of methionine is generally less facile. researchgate.netresearchgate.net The binding of platinum compounds to methionine residues within proteins has been documented, suggesting that these interactions can serve as a reservoir for the drug or influence protein function. core.ac.uk
The following table summarizes the reactivity of DACH-platinum complexes with sulfur-containing biomolecules based on available research.
| Interacting Biomolecule | Type of Interaction | Significance | Research Finding |
| Methionine | Binding to thioether group, Reduction of Pt(IV) | Activation, Detoxification, Protein binding | Generally a less powerful reducing agent for Pt(IV) complexes compared to thiols. researchgate.net Can be involved in the deactivation of platinum compounds. muni.cz Platinum species can bind to methionine residues in proteins. core.ac.uk |
| Cysteine | Binding to thiol group, Reduction of Pt(IV) | Activation, Detoxification | Acts as a biological reductant for Pt(IV) complexes, converting them to active Pt(II) species. researchgate.netrsc.org The thiol group is a strong nucleophile that can react with and potentially inactivate the platinum complex. muni.cz |
| Glutathione (GSH) | Binding to thiol group, Reduction of Pt(IV) | Activation, Detoxification | Considered a major reductant for Pt(IV) complexes in the cellular environment. researchgate.net Can activate satraplatin for DNA binding, although the direct reaction is slow. researchgate.net Enhanced GSH levels are often associated with resistance to platinum drugs. researchgate.net |
Elucidation of Molecular Mechanisms Modulating Intracellular Processes
Research into the molecular mechanisms of this compound has revealed specific interactions with key enzymes that regulate cell proliferation, notably cyclin-dependent kinases (CDKs). These kinases are fundamental to the control of cell cycle progression. ptgcn.comnih.gov
A key study demonstrated that this compound exhibits a concentration-dependent effect on CDK activity in the A2780 ovarian cancer cell line. researchgate.netresearchgate.net At lower, yet effective, concentrations (≤0.6 μM), the compound was found to specifically induce a G1 phase arrest in the cell cycle. This arrest was directly linked to the selective inhibition of the kinase activities of Cdk4 and Cdk2. researchgate.netresearchgate.net These two CDKs are critical for the transition from the G1 to the S phase of the cell cycle. ptgcn.com Importantly, at these same concentrations, the activity of Cdc2 (also known as Cdk1), the primary kinase regulating the G2/M phase transition, remained unaffected. researchgate.net This indicates a selective mechanism of action at low concentrations, targeting the G1 checkpoint machinery.
Further genetic studies have provided complementary evidence for the importance of the CDK pathway in the action of satraplatin. High sensitivity to satraplatin has been correlated with the deletion of genes encoding for CDK inhibitors, specifically CDKN2A (which codes for p16INK4a) and CDKN2B (which codes for p15INK4b). iiarjournals.orgiiarjournals.org These proteins are natural inhibitors of Cdk4 and Cdk6, reinforcing the link between the drug's efficacy and the Cdk4/6 signaling axis.
The table below details the observed interactions of this compound with specific cyclin-dependent kinases.
| Kinase Target | Effect of this compound | Concentration | Cell Line | Implication |
| Cyclin-Dependent Kinase 2 (Cdk2) | Selective Inhibition | ≤0.6 μM | A2780 (Ovarian Cancer) | Induction of G1 cell cycle arrest. researchgate.netresearchgate.net |
| Cyclin-Dependent Kinase 4 (Cdk4) | Selective Inhibition | ≤0.6 μM | A2780 (Ovarian Cancer) | Induction of G1 cell cycle arrest. researchgate.netresearchgate.net |
| Cdc2 (Cdk1) | No effect | ≤0.6 μM | A2780 (Ovarian Cancer) | Specificity for G1-phase CDKs at low concentrations. researchgate.net |
The modulation of cell cycle checkpoints is a hallmark of the cellular response to DNA-damaging agents, including platinum-based compounds. numberanalytics.comcreativebiolabs.net this compound (satraplatin) has been shown to significantly impact cell cycle progression, primarily by inducing arrest at the G2/M checkpoint in several cancer cell lines, particularly in colorectal cancer. nih.govcancerindex.orgnih.gov This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair or, alternatively, triggering apoptosis.
The G2/M arrest induced by satraplatin is mechanistically associated with the upregulation of key regulatory proteins. Studies have consistently shown an increase in the levels of Cyclin B1 following treatment with satraplatin. cancerindex.orgnih.gov Cyclin B1 forms a complex with Cdk1 (Cdc2) to drive entry into mitosis, and its sustained high levels are characteristic of a G2/M checkpoint activation. nih.gov
Interestingly, the cell cycle perturbation caused by satraplatin appears to function independently of the tumor suppressor protein p53 and its downstream effector, the CDK inhibitor p21(waf1/cip1), in certain colorectal cancer cell models. nih.govcancerindex.org This is a significant finding, as p53 is frequently mutated in human cancers, often leading to resistance to conventional chemotherapies. The ability of satraplatin to induce cell cycle arrest and subsequent cell death in a p53-independent manner suggests it may be effective in tumors with non-functional p53. cancerindex.org Instead of relying on the p53-p21 axis, the G2/M arrest mediated by satraplatin has been linked to the elevated expression of the 14-3-3σ protein. nih.govcancerindex.orgnih.gov The 14-3-3σ protein is known to sequester the Cyclin B1-Cdk1 complex in the cytoplasm, thereby preventing its entry into the nucleus and the initiation of mitosis. nih.govnih.gov
While G2/M arrest is the predominant effect observed in many studies, it is noteworthy that at lower concentrations in ovarian cancer cells, this compound was shown to induce a G1 arrest, as detailed in the previous section. researchgate.netresearchgate.net This highlights that the specific impact on cell cycle checkpoints can be dependent on both the concentration of the compound and the cellular context.
The following table summarizes the molecular targets involved in cell cycle checkpoint regulation by this compound.
| Cell Cycle Checkpoint | Effect | Key Molecular Target | Observed Change | Cellular Consequence |
| G1/S | Arrest | Cdk2, Cdk4 | Inhibition of kinase activity | Blockade of entry into S phase at low concentrations. researchgate.netresearchgate.net |
| G2/M | Arrest | 14-3-3σ | Upregulation of protein expression | Sequestration of Cyclin B1-Cdk1 complex, preventing mitosis. nih.govcancerindex.orgnih.gov |
| G2/M | Arrest | Cyclin B1 | Upregulation of protein expression | Marker for G2/M phase arrest. cancerindex.orgnih.gov |
| G2/M | Perturbation | p53, p21(waf1/cip1) | Independent of status | Ability to induce arrest in p53-mutant cells. nih.govcancerindex.org |
Computational and Theoretical Studies on Dach Acetato Pt
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of platinum complexes. These calculations allow for a detailed analysis of molecular orbitals, charge distributions, and the energetic landscapes of chemical reactions.
Geometry optimization is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For platinum complexes, this is crucial for understanding their interaction with biological targets. DFT calculations have been employed to determine the optimized geometries of various platinum(IV) complexes, including analogues of DACH-acetato-Pt.
A theoretical study on Pt(dach)Cl₄, a related compound where the acetato ligands are replaced by chlorides, utilized DFT with the LSDA functional and SDD basis set to optimize its geometry. frontiersin.org The calculated bond lengths were found to be in close agreement with experimental data where available, validating the computational approach. frontiersin.org For instance, the calculated Pt-Cl bond lengths were approximately 2.34 Å, and the Pt-N bond lengths were around 2.04 Å. frontiersin.org Such data provides a solid foundation for understanding the structural aspects of these complexes.
Energetic profiles of reaction pathways, such as hydrolysis or reduction, are critical for predicting the activation and deactivation mechanisms of platinum prodrugs. DFT calculations can map the energy changes along a reaction coordinate, identifying transition states and activation barriers. For a series of Pt(IV) derivatives, including those with DACH ligands, DFT calculations have been used to probe the stability in biological fluids by analyzing the hydrolysis mechanism. nih.gov These studies have shown that the energy barriers for the displacement of both axial and equatorial ligands confirm that Pt(IV) complexes are generally more inert than their Pt(II) counterparts. nih.gov
Table 1: Selected Optimized Geometric Parameters for Pt(dach)Cl₄ (a this compound analogue)
| Parameter | Calculated Value (Å) |
|---|---|
| Pt-N1 | 2.037 |
| Pt-N2 | 2.037 |
| Pt-Cl1 (axial) | 2.339 |
| Pt-Cl2 (axial) | 2.339 |
| Pt-Cl3 (equatorial) | 2.339 |
| Pt-Cl4 (equatorial) | 2.339 |
Data sourced from a DFT study on Pt(dach)Cl₄. frontiersin.org
Computational methods can simulate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for characterizing new compounds and for interpreting experimental spectra. Time-dependent DFT (TD-DFT) is often used for simulating electronic absorption and emission spectra, which are relevant for luminescent platinum complexes. nih.gov
Table 2: Experimental ¹H-NMR Chemical Shifts (ppm) for Protons in a DACH-analogue Pt(IV) Complex
| Proton | Chemical Shift (ppm) |
|---|---|
| Amino (pseudo-axial) | 7.79 |
| Amino (pseudo-equatorial) | 6.91 |
Data from a study on cis,trans,cis-[Pt(OXA)(OH)₂(DACHEX)]. nih.gov
Geometry Optimization and Energetic Profiles of Reaction Pathways
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are particularly valuable for understanding how a drug molecule like this compound behaves in a biological environment, such as in aqueous solution or near a biological macromolecule like DNA or a protein.
MD simulations can model the interactions of the platinum complex with surrounding water molecules, providing a picture of the solvation shell and its influence on the complex's stability and reactivity. researchgate.netnih.gov For platinum complexes, MD simulations have been used to study their interaction with DNA, revealing how the complex approaches and binds to the DNA double helix. These simulations can help to elucidate the structural changes in both the platinum complex and the DNA upon binding. Although specific MD simulation studies focused solely on this compound are not extensively documented, the methodology is widely applied to similar systems. researchgate.netnih.govuzh.chacs.org
Prediction of Ligand Binding Affinities and Interaction Energies
A crucial aspect of drug efficacy is its ability to bind to its biological target. Computational methods can predict the binding affinity and interaction energies between a ligand, such as an activated form of this compound, and a receptor, typically a protein or a DNA molecule. These predictions are invaluable in the early stages of drug discovery for screening potential candidates.
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) are commonly used to calculate binding free energies. nih.gov These methods often combine the force fields from molecular mechanics with continuum solvation models to estimate the thermodynamics of binding. Quantum mechanical methods can also be employed for more accurate calculations of interaction energies, particularly for the region of direct interaction between the ligand and the receptor. sanggabuana.ac.id For platinum complexes, these calculations can help to understand the factors that govern the strength and specificity of their binding to DNA, which is believed to be their primary mode of cytotoxic action. cardiff.ac.uk
Correlation of Theoretical Models with Experimental Mechanistic Data
The ultimate validation of any computational model is its ability to accurately reproduce and predict experimental observations. For this compound and its analogues, a strong correlation between theoretical predictions and experimental data provides confidence in the proposed mechanisms of action.
For example, DFT calculations of the reduction potentials of a series of Pt(IV) complexes have been shown to correlate well with experimentally measured values. researchgate.net Similarly, the calculated activation energies for the hydrolysis of Pt(IV) complexes have been successfully correlated with experimental data from HPLC-MS experiments. frontiersin.org These correlations are essential for building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR models use theoretical descriptors, derived from computational calculations, to predict the biological activity of a series of compounds. For platinum complexes, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the charge on the platinum atom have been used to develop QSAR models for their cytotoxic activity. acs.org
Future Directions and Emerging Research Avenues for Dach Acetato Pt
Development of Novel and Green Synthetic Approaches
The synthesis of platinum complexes is traditionally reliant on methods that can be time-consuming and environmentally impactful. chemrxiv.org Future research is increasingly directed towards the development of more efficient and sustainable synthetic routes for DACH-acetato-Pt and related compounds.
Key Research Thrusts:
Mechanochemistry: This solvent-free approach utilizes mechanical force to induce chemical reactions. chemrxiv.org It offers significant advantages, including reduced reaction times, lower energy consumption, and a dramatically smaller environmental footprint, as demonstrated by an approximately 800-fold reduction in the environmental factor (E-factor) in some cases. chemrxiv.org The scalability of mechanochemical synthesis has been demonstrated, showing promise for producing Pt(II)-heteroleptic complexes with high yield and purity. chemrxiv.org
Green Solvents: The use of environmentally benign solvents derived from renewable resources is a critical aspect of green chemistry. greenchemistry.school Research is exploring the use of these solvents to create more sustainable synthetic processes for platinum complexes, which can also potentially enhance their biological efficacy. greenchemistry.school
Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields. The application of microwave irradiation has been reported for the synthesis of cisplatin (B142131) directly from K2PtCl4 and NH4OAc, suggesting its potential for the synthesis of other platinum complexes like this compound. nih.gov
Flow Chemistry: The adaptation of synthetic methods to flow chemistry techniques offers advantages in terms of safety, scalability, and process control. nih.gov
A comparative analysis of traditional versus green synthetic approaches highlights the significant potential for environmental and efficiency gains.
| Synthetic Approach | Key Advantages | Challenges |
| Traditional Synthesis | Well-established protocols | Long reaction times, use of hazardous solvents, energy-intensive |
| Mechanochemistry | Solvent-free, reduced reaction time and energy consumption, scalable | Requires specialized equipment, reaction monitoring can be challenging |
| Green Solvents | Environmentally friendly, potential for enhanced efficacy | Solvent selection and optimization, potential for different reaction kinetics |
| Microwave-Assisted | Accelerated reaction rates, improved yields | Potential for localized overheating, scalability can be an issue |
| Flow Chemistry | Enhanced safety and control, scalable | Initial setup costs, optimization of flow parameters |
Application of Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Monitoring
Understanding the reaction mechanisms of platinum complexes is crucial for optimizing their synthesis and application. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of these processes. acs.org
Emerging Spectroscopic Methods:
X-ray Absorption Near Edge Spectroscopy (XANES): XANES is a valuable technique for identifying the oxidation state of platinum complexes. rsc.org It can distinguish between Pt(II) and Pt(IV) species based on their different X-ray absorption edge heights, providing insights into redox processes in real-time. rsc.org
In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track the formation and consumption of adsorbed intermediates at the electrode-electrolyte interface during electrochemical reactions, offering molecular-level information about reaction pathways. rsc.org
195Pt NMR Spectroscopy: This technique is capable of distinguishing platinum in different chemical environments and can be used to monitor chemical reactions in aqueous solutions. rsc.org It has been successfully used to observe the reduction of Pt(IV) prodrugs to their active Pt(II) forms. rsc.org
Combined In-situ Techniques: The combination of techniques like synchrotron-based in-situ X-ray diffraction (XRD) with optical spectroscopy provides a powerful approach to investigate structural changes during synthesis and reactions. researchgate.net
These techniques allow researchers to observe transient intermediates and understand the dynamic evolution of the catalyst's structure and composition under reaction conditions. acs.orgrsc.org
Refinement of Computational Models for Enhanced Predictive Power
Computational modeling has become an indispensable tool in the study of platinum-based compounds, offering insights into their structure, reactivity, and interactions with biological molecules. researchgate.networldscientific.com Future efforts will focus on refining these models to enhance their predictive accuracy.
Areas for Model Refinement:
Machine Learning and Mechanistic Models: The integration of machine learning algorithms with mechanistic mathematical models can create powerful platforms for predicting treatment responses and optimizing protocols. plos.org
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM calculations are used to investigate the binding affinities and interaction types between platinum drugs and biological targets like DNA. worldscientific.com Further refinement of these methods will improve the accuracy of binding free energy calculations. worldscientific.com
Molecular Dynamics Simulations: These simulations provide detailed information on the conformational changes and dynamics of platinum complexes and their interactions with biomolecules. worldscientific.comdovepress.com Longer simulation times and more accurate force fields will lead to more reliable predictions.
The development of more sophisticated computational platforms will enable the in-silico screening of new this compound derivatives with improved properties and facilitate the rational design of novel therapeutic agents. plos.orgdovepress.com
Exploration of Structure-Reactivity Relationships with Unconventional Ligand Scaffolds
Novel Ligand Design Strategies:
Immunomodulating Ligands: The incorporation of ligands with immunomodulatory properties, such as 1-methyl-d-tryptophan (B1684509) (1-MDT), into platinum(IV) prodrugs is a promising approach to create "triple-action" agents that combine chemotherapy with immunotherapy. nih.govacs.org
HDAC Inhibitor Ligands: Coordinating histone deacetylase (HDAC) inhibitors to Pt(IV) complexes can enhance their anticancer activity and overcome drug resistance. researchgate.net
Photoactivatable Ligands: The use of photoactivatable ligands allows for the spatial and temporal control of drug activation, potentially reducing side effects. frontiersin.org For example, azido-Pt(IV) prodrugs can be activated by light to generate cytotoxic Pt(II) species and reactive radicals. frontiersin.org
Thiourea (B124793) and Thiazoline Derivatives: Complexes containing thiourea and thiazoline-based ligands have shown promising anticancer and antiplasmodium activity, highlighting the potential of these unconventional scaffolds. dovepress.comrsc.org
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the ligand structure impact the physicochemical properties and biological activity of the resulting platinum complexes. nih.govacs.org
Investigation of Multi-component Systems and Cooperative Effects in Chemical Transformations
The self-assembly of platinum complexes into well-ordered supramolecular architectures is an emerging area of research with potential applications in materials science and catalysis. nih.govresearchgate.net The investigation of multi-component systems allows for the creation of functional materials with tunable properties.
Key Concepts in Multi-component Systems:
Supramolecular Self-Assembly: The bottom-up self-assembly of platinum(II) terpyridine complexes can lead to the formation of well-ordered nanostructures with interesting photophysical and electronic properties. nih.govresearchgate.net
Cooperative Effects: In multi-component systems, cooperative interactions between different molecular units can lead to enhanced functionality. iucr.orgacs.org For example, the combination of platinum(II) terpyridine complexes with other π-organic or organometallic molecules can facilitate electron or energy transfer processes. nih.govresearchgate.net
Stimuli-Responsive Materials: The incorporation of stimuli-responsive elements into these systems allows for the controlled modulation of their properties in response to external signals such as light, heat, or chemical vapors. iucr.orgiucr.org
The exploration of multi-component systems based on this compound and related complexes could lead to the development of novel sensors, catalysts, and smart materials. nih.govresearchgate.netiucr.org
Compound Names
| Abbreviation/Trivial Name | IUPAC Name |
| This compound | (1R,2R-diaminocyclohexane)(trans-diacetato)(dichloro)platinum(IV) nih.gov |
| Cisplatin | cis-Diamminedichloroplatinum(II) nih.gov |
| Oxaliplatin (B1677828) | (1R,2R-Diaminocyclohexane)oxalatoplatinum(II) nih.gov |
| Carboplatin (B1684641) | Diammine(cyclobutane-1,1-dicarboxylato)platinum(II) researchgate.net |
| Satraplatin (B1681480) | bis-acetato-ammine-dichlorido-cyclohexylamineplatinum(IV) mdpi.com |
| 1-MDT | 1-methyl-d-tryptophan nih.govacs.org |
Q & A
Q. What are the established synthesis protocols for Dach-acetato-pt, and how do reaction conditions influence its purity and yield?
Synthesis typically involves platinum precursor coordination with diaminocyclohexane (DACH) and acetate ligands under controlled pH and temperature. Key variables include solvent polarity (e.g., aqueous vs. organic systems), ligand-to-metal ratios, and reaction time. For reproducibility, ensure inert atmospheres to prevent oxidation and characterize intermediates via FT-IR and HPLC . A comparative table from recent studies is provided below:
| Synthesis Method | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Aqueous reflux | H₂O | 80 | 72 | ≥95% | Study A |
| Methanol reflux | CH₃OH | 65 | 85 | ≥98% | Study B |
Note: Study B reported higher yield but required post-synthesis dialysis to remove unreacted ligands .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- FT-IR : Confirms ligand coordination via Pt-N (510 cm⁻¹) and Pt-O (450 cm⁻¹) stretching frequencies.
- NMR : ¹H NMR in D₂O resolves DACH proton environments, while ¹⁹⁵Pt NMR distinguishes stereoisomers.
- HPLC-MS : Quantifies purity and detects degradation products (e.g., free DACH or acetate loss). Calibration with certified reference materials is critical to avoid false peaks .
Q. What in vitro biological assays are commonly used to evaluate this compound’s anticancer activity?
Standard assays include:
- MTT/Proliferation Assays : IC₅₀ determination in cancer cell lines (e.g., A549, HeLa).
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
- DNA Binding Studies : UV-Vis titration or circular dichroism to assess Pt-DNA adduct formation. Normalize results to cisplatin controls and account for serum protein interactions in culture media .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?
Contradictions often arise from variability in:
- Cell Culture Conditions : Oxygen levels, serum concentration, and passage number.
- Compound Stability : Hydrolysis rates in media (e.g., chloride content affects ligand substitution). Mitigate these by:
- Standardizing protocols (e.g., ATCC guidelines).
- Pre-treating compounds in cell-free media for 24h to simulate hydrolysis before dosing.
- Performing meta-analyses of published datasets to identify confounding variables .
Q. What experimental design principles optimize in vivo pharmacokinetic studies of this compound?
- Dose Escalation : Start with 1/10th of the LD₅₀ (determined via acute toxicity assays).
- Sampling Intervals : Collect plasma/tissue at 0.5, 2, 6, 24h post-administration for AUC calculations.
- Control Groups : Include cisplatin and vehicle controls to benchmark efficacy/toxicity. Use LC-MS/MS for sensitive detection of intact compounds and metabolites .
Q. How do computational methods enhance understanding of this compound’s mechanism of action?
- Molecular Dynamics (MD) : Simulate Pt-DNA adduct stability under physiological conditions.
- DFT Calculations : Predict ligand substitution kinetics and redox potentials.
- QSAR Models : Corporate steric/electronic descriptors (e.g., Tolman electronic parameter) to optimize ligand design. Validate predictions with experimental thermodynamic data (e.g., ΔH from ITC) .
Methodological Guidance
Q. What strategies ensure rigorous literature reviews on this compound?
- Source Selection : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Inorganic Chemistry) and exclude non-indexed platforms.
- Thematic Coding : Categorize studies by synthesis, characterization, or bioactivity.
- Gap Analysis : Flag understudied areas (e.g., resistance mechanisms, long-term toxicity). Tools like Zotero or EndNote streamline citation management in APA/MLA formats .
Q. How should researchers address reproducibility challenges in platinum complex studies?
- Detailed Protocols : Report exact molar ratios, stirring speeds, and purification steps.
- Open Data : Share raw spectra/chromatograms in repositories like Zenodo.
- Collaborative Validation : Cross-test synthesis protocols with independent labs. Journals like Analytical Chemistry mandate MIAPE (Minimum Information About a Platinum Experiment) compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
